Mtb-IN-2
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Overview
Description
Mtb-IN-2 is a small molecule compound with antimicrobial activity against Mycobacterium tuberculosis. It is known for its low toxicity and ability to interfere with methionine metabolism processes, making it a valuable tool in the study of tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mtb-IN-2 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific groups that enhance its antimicrobial properties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Mtb-IN-2 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific groups to enhance antimicrobial activity.
Substitution: Introduction of different substituents to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions are derivatives of this compound with enhanced or modified antimicrobial properties. These derivatives are often tested for their efficacy against different strains of Mycobacterium tuberculosis .
Scientific Research Applications
Mtb-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study chemical reactions and mechanisms.
Biology: Investigated for its effects on bacterial metabolism and cell wall synthesis.
Medicine: Explored as a potential therapeutic agent for tuberculosis treatment.
Industry: Utilized in the development of new antimicrobial agents and diagnostic tools.
Mechanism of Action
Mtb-IN-2 exerts its effects by interfering with methionine metabolism processes in Mycobacterium tuberculosis. It targets specific enzymes involved in this pathway, leading to the disruption of essential metabolic functions and ultimately inhibiting bacterial growth . The molecular targets include enzymes like methionine synthase, which plays a crucial role in the synthesis of methionine .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Mtb-IN-2 include other antimicrobial agents targeting Mycobacterium tuberculosis, such as:
Isoniazid: A well-known tuberculosis drug that inhibits mycolic acid synthesis.
Rifampicin: An antibiotic that targets bacterial RNA polymerase.
Ethambutol: A compound that interferes with cell wall synthesis.
Uniqueness of this compound
This compound is unique in its specific targeting of methionine metabolism, which is not a common pathway targeted by other tuberculosis drugs. This makes it a valuable addition to the arsenal of antimicrobial agents, offering a different mechanism of action and potentially reducing the risk of resistance development .
Properties
Molecular Formula |
C17H12N2O4 |
---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
2-hydroxy-4-(quinoline-2-carbonylamino)benzoic acid |
InChI |
InChI=1S/C17H12N2O4/c20-15-9-11(6-7-12(15)17(22)23)18-16(21)14-8-5-10-3-1-2-4-13(10)19-14/h1-9,20H,(H,18,21)(H,22,23) |
InChI Key |
WOVBYNARRLCBNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)C(=O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.